4-(Chloromethyl)thiazole-2-thiol

Description

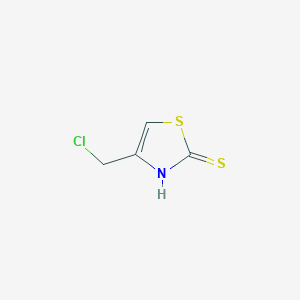

Structure

2D Structure

Properties

Molecular Formula |

C4H4ClNS2 |

|---|---|

Molecular Weight |

165.7 g/mol |

IUPAC Name |

4-(chloromethyl)-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C4H4ClNS2/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7) |

InChI Key |

LQDUKMNHEBEFTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=S)S1)CCl |

Origin of Product |

United States |

Use of Greener Solvents:traditional Syntheses of Thiazoles Often Employ Volatile and Hazardous Organic Solvents. a Key Green Chemistry Approach Involves Replacing These with More Environmentally Friendly Alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for green synthesis. The Hantzsch synthesis of certain thiazole (B1198619) derivatives has been successfully performed in aqueous media. mdpi.com

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that can be an effective medium for various organic reactions, including the synthesis of heterocyclic compounds. mdpi.com

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts. Their low volatility reduces air pollution.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. This technique has been successfully applied to the synthesis of various thiazole (B1198619) derivatives. mdpi.com

Ultrasonic Irradiation: Sonochemistry can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. This method has been used for the green synthesis of Hantzsch thiazole derivatives. mdpi.com

Use of Green Catalysts:the Use of Recyclable and Non Toxic Catalysts is a Cornerstone of Green Chemistry.

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported tungstosilisic acid, can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Biocatalysts: Enzymes can offer high selectivity under mild reaction conditions, although their application in thiazole (B1198619) synthesis is still an emerging area.

Organocatalysts: The use of small organic molecules as catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), can provide an alternative to metal-based catalysts, leading to good yields and easy workup.

Atom Economy and Waste Reduction:the Ideal Synthesis Should Maximize the Incorporation of All Materials Used in the Process into the Final Product. One Pot, Multi Component Reactions Are Particularly Advantageous in This Regard. a Green Synthesis of 4 Chloromethyl Thiazole 2 Thiol Would Ideally Be a One Pot Reaction That Combines the Starting Materials in a Single Step, Reducing the Need for Intermediate Purification and Minimizing Solvent Waste.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom in the chloromethyl group. The electron-withdrawing nature of the thiazole (B1198619) ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles. This facilitates the formation of new carbon-sulfur, carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds.

S-Alkylation and Related Sulfur-Centered Transformations

The chloromethyl group readily reacts with sulfur-based nucleophiles, leading to the formation of thioethers. In a reaction involving a related compound, 2-(methylsulphonyl amino)-4-chloromethyl thiazole, treatment with various aryl thiols in the presence of a base such as sodium ethoxide in methanol (B129727) under reflux conditions resulted in the synthesis of 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. asianpubs.org This reaction demonstrates the facility of the S-alkylation at the chloromethyl position.

The general reaction with a thiol (R-SH) can be represented as follows:

This type of transformation is a standard method for introducing thioether linkages. asianpubs.org The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Representative S-Alkylation Reaction with a Thiol Nucleophile

| Reactant | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-(Methylsulphonyl amino)-4-chloromethyl thiazole | Thiophenol | Sodium ethoxide, Methanol, Reflux | 2-(Methylsulphonyl amino)-4-(phenylthiomethyl)thiazole | Not specified | asianpubs.org |

N-Alkylation and its Regioselectivity

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride of the chloromethyl group to form the corresponding aminomethylthiazole derivatives. The reaction of 4-(chloromethyl)thiazole hydrochloride with nucleophiles like dimethylamine (B145610) is a known transformation to yield thiazole-alkylamines.

For this compound, there exists the possibility of competitive alkylation at the ring nitrogen of the thiazolidine-2-thione tautomer. The regioselectivity of N-alkylation versus S-alkylation in heterocyclic compounds containing a thiol/thione group is often dependent on reaction conditions such as the nature of the base, solvent, and the alkylating agent itself. In many cases involving ambident nucleophiles of this type, S-alkylation is kinetically favored, while N-alkylation can be the thermodynamic product under certain conditions. Studies on related thiazolidine-2-thione systems have shown that N-alkylation can be achieved, for instance by reacting with an alkylating agent in the presence of a base like sodium hydroxide. nih.gov

O-Alkylation Pathways

Oxygen-centered nucleophiles, such as alcohols and phenols, can also react with the chloromethyl group, although they are generally less nucleophilic than their sulfur or nitrogen counterparts. These reactions, typically carried out in the presence of a base to generate the more potent alkoxide or phenoxide nucleophile, result in the formation of ether linkages. For instance, the general reactivity of 4-(chloromethyl)thiazole hydrochloride includes substitution by alcohols.

In the context of this compound, the molecule itself contains a potential oxygen nucleophile in its amide tautomeric form (4-(chloromethyl)thiazol-2(3H)-one). However, O-alkylation at this position is generally less common than S- or N-alkylation. Studies on the alkylation of related pyrimidin-2(1H)-ones have shown that O-alkylation can be achieved, but it often competes with N-alkylation, with the selectivity being highly dependent on the substrate and reaction conditions. mdpi.com

C-Alkylation and Annulation Reactions

Carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds, can attack the chloromethyl group to form a new carbon-carbon bond. This allows for the extension of the carbon chain at the C4 position of the thiazole ring.

Furthermore, the reactive chloromethyl group can participate in annulation reactions, where a new ring is fused onto the existing thiazole structure. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization. For example, formal [4+2] annulation reactions have been reported for o-chloromethyl anilines, which bear a similar reactive moiety. rsc.org

Mechanistic Investigations of Nucleophilic Substitution

The nucleophilic substitution at the chloromethyl group of 4-(chloromethyl)thiazole is generally considered to proceed via an SN2 mechanism. The chloromethyl carbon is a primary carbon, which favors the bimolecular substitution pathway. The mechanism involves the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. This results in the inversion of configuration if the carbon were chiral. The electron-deficient nature of the thiazole ring facilitates this reaction by stabilizing the developing negative charge on the leaving group in the transition state.

Reactions Involving the Thiol Group

The thiol group in this compound is acidic and can be deprotonated by a base to form a thiolate. chemistrysteps.com This thiolate is a potent nucleophile and can participate in various reactions. As discussed previously, it can be alkylated (S-alkylation).

Another characteristic reaction of thiols is their oxidation. Mild oxidizing agents can convert thiols to disulfides. chemistrysteps.com Stronger oxidizing agents can lead to the formation of sulfonic acids. chemistrysteps.comeresearchco.com

The thiol group also exists in tautomeric equilibrium with its thione form, 4-(chloromethyl)thiazolidine-2-thione. nih.gov This thione form has its own characteristic reactivity, including the potential for reactions at the nitrogen atom. The thione group can also undergo reactions such as conversion to a chloro group using a chlorinating agent, which in turn can be displaced by other nucleophiles.

Thiol-Disulfide Exchange Chemistry

The thiol group of this compound can participate in thiol-disulfide exchange reactions, a fundamental process in organic and biological chemistry. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond. For this compound, the exchange is initiated by the deprotonation of the thiol (R-SH) to its more reactive thiolate form (R-S⁻), typically in the presence of a base. wikipedia.orgnih.gov

The resulting thiolate then attacks an external disulfide (R'-S-S-R'), leading to the cleavage of the disulfide bond and the formation of a new, mixed disulfide (R-S-S-R') and a new thiolate (R'-S⁻). nih.gov The reaction proceeds through a linear transition state involving the three participating sulfur atoms. nih.gov This process is reversible, and the equilibrium position is dictated by the relative concentrations and redox potentials of the thiols and disulfides involved. nih.gov

General Mechanism of Thiol-Disulfide Exchange:

Deprotonation: R-SH + Base ⇌ R-S⁻ + Base-H⁺

Nucleophilic Attack: R-S⁻ + R'-S-S-R' ⇌ [R-S···S(R')···S-R']⁻ (Transition State)

Product Formation: [R-S···S(R')···S-R']⁻ ⇌ R-S-S-R' + R'-S⁻

This reactivity is crucial in contexts where the compound might interact with biological systems containing disulfide bridges, such as in proteins. nih.gov

Formation of Thioethers and Thioesters

The compound serves as a precursor for both thioethers and thioesters through reactions involving either its nucleophilic thiol or its electrophilic chloromethyl group.

Thioether Formation: Thioethers (sulfides) can be synthesized via two main pathways:

S-Alkylation of the Thiol Group: The thiol group can be deprotonated to a thiolate and act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a 2-(alkylthio)thiazole derivative. youtube.com

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is an excellent electrophile. It readily undergoes nucleophilic substitution with external thiols (thiophenols or alkyl thiols) to form thioethers at the 4-position methylene bridge. asianpubs.org This reaction is often facilitated by a base, such as sodium ethoxide or triethylamine, to deprotonate the incoming thiol. asianpubs.org

Table 1: Representative Conditions for Thioether Synthesis

| Pathway | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| S-Alkylation of Thiol | This compound + Alkyl Halide | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetone) | 2-(Alkylthio)-4-(chloromethyl)thiazole |

Thioester Formation: Thioesters are valuable synthetic intermediates and are typically formed by the acylation of the thiol group. tudelft.nlresearchgate.net This can be achieved through several established methods:

Reaction with Acid Chlorides: The thiol reacts directly with an acid chloride, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. wikipedia.org

Reaction with Carboxylic Acids: The condensation of the thiol with a carboxylic acid can be promoted by dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern coupling reagents. wikipedia.orgorganic-chemistry.org

Table 2: General Methods for Thioester Synthesis

| Method | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| Acid Chloride Acylation | This compound + Acyl Chloride | Base (e.g., Pyridine), Inert Solvent (e.g., CH₂Cl₂) | S-(4-(Chloromethyl)thiazol-2-yl) thioester |

Cyclization Reactions Involving the Thiol

The bifunctional nature of this compound, possessing both a nucleophilic thiol and an electrophilic chloromethyl group in the same molecule, makes it a prime candidate for intramolecular cyclization. In the presence of a base, the thiol group can be deprotonated to form a thiolate, which can then attack the adjacent chloromethyl group via an intramolecular SN2 reaction. This process would lead to the formation of a fused bicyclic system, a derivative of thiazolo[3,2-b]thiazole. Such cyclization reactions are a common strategy for constructing complex heterocyclic frameworks. nih.gov

Proposed Intramolecular Cyclization Mechanism:

Deprotonation: The thiol at C2 is deprotonated by a base.

Intramolecular Attack: The resulting thiolate anion attacks the electrophilic carbon of the chloromethyl group at C4.

Ring Closure: A chloride ion is displaced, resulting in the formation of a new five-membered ring fused to the original thiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions at Sulfur

Modern synthetic methods allow for the formation of carbon-sulfur bonds using palladium-catalyzed cross-coupling reactions. The thiol group of this compound can act as a nucleophilic partner in these transformations. In a typical catalytic cycle, a palladium(0) complex undergoes oxidative addition with an aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate. nih.gov This intermediate then undergoes transmetalation with the deprotonated thiol (thiolate). Subsequent reductive elimination from the Pd(II) complex yields the aryl thioether product (Ar-S-R) and regenerates the Pd(0) catalyst. nih.govresearchgate.net

This methodology has been successfully applied to couple various thiophenes and thiazoles, demonstrating its utility for functionalizing sulfur-containing heterocycles. rsc.org

Table 3: General Scheme for Pd-Catalyzed C-S Coupling

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

|---|

Reactivity of the Thiazole Ring System

The thiazole ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (if applicable)

Thiazole rings are generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. udayton.edu This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation difficult to achieve under standard conditions. While some thiazolo[5,4-d]thiazole (B1587360) systems, which are also electron-deficient, have been successfully halogenated under forcing conditions, EAS on this compound is not a favored pathway. udayton.edu If a reaction were to occur, it would likely take place at the C5 position, the only unsubstituted carbon on the ring.

Lithiation and Subsequent Electrophilic Quenching (if applicable)

A more viable strategy for functionalizing the thiazole ring is through directed metallation. The C-H bond at the C5 position of the thiazole ring can be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). mdpi.com This generates a highly reactive lithiated intermediate.

This organolithium species can then be "quenched" by reacting it with a wide variety of electrophiles, allowing for the introduction of new functional groups at the C5 position. mdpi.com

Table 4: Examples of Electrophilic Quenching after Lithiation

| Lithiation Reagent | Electrophile | Resulting Functional Group at C5 |

|---|---|---|

| n-BuLi or LDA | Aldehydes/Ketones (e.g., Benzaldehyde) | Hydroxymethyl group |

| n-BuLi or LDA | Carbon Dioxide (CO₂) | Carboxylic acid |

| n-BuLi or LDA | Iodine (I₂) | Iodo group |

This method provides a powerful and regioselective route to synthesize a range of 5-substituted thiazole derivatives that are inaccessible through other means.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that incorporates atoms from all starting materials. acs.orgnih.govnih.goviau.irresearchgate.net These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While specific MCRs explicitly employing this compound as a starting material are not prominently featured in the available literature, its bifunctional nature, possessing both a nucleophilic thiol and an electrophilic chloromethyl group, makes it a prime candidate for participation in such transformations.

One plausible MCR scenario involves the Hantzsch thiazole synthesis, a classic MCR for the formation of the thiazole ring itself. Beyond its synthesis, the pre-formed this compound can be envisioned as a key component in subsequent MCRs. For instance, the thiol group can act as a nucleophile in reactions with aldehydes and isocyanides (Passerini-type reaction) or with aldehydes and amines (Mannich-type reaction). Simultaneously, the reactive chloromethyl group can undergo intramolecular or intermolecular reactions to create more complex heterocyclic scaffolds.

A hypothetical MCR could involve the reaction of this compound with an aldehyde and an isocyanide. In this scenario, the thiol would add to the aldehyde, and the resulting intermediate could then be trapped by the isocyanide. Subsequent cyclization involving the chloromethyl group could lead to the formation of novel fused thiazole systems.

Another possibility is a four-component reaction involving this compound, an aldehyde, an amine, and a suitable fourth component. The initial formation of an imine from the aldehyde and amine could be followed by the addition of the thiazole-2-thiol. The chloromethyl group could then react with another nucleophilic center in the molecule or with an external nucleophile to complete the MCR cascade.

Table 2: Hypothetical Multi-Component Reactions Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Aldehyde | Isocyanide | Substituted thiazolo-oxazinones or related heterocycles |

| This compound | Aldehyde | Amine | Complex substituted thiazolyl-amines |

| This compound | α,β-Unsaturated Ketone | Amine | Fused thiazolo-pyrimidine derivatives |

This table presents hypothetical MCRs based on the known reactivity of the functional groups present in this compound and general principles of multi-component reaction design.

Synthesis of Novel Thiazole-Bearing Scaffolds

The inherent reactivity of this compound makes it an exceptional building block for the construction of diverse thiazole-containing scaffolds. The chloromethyl group is susceptible to nucleophilic substitution, while the thiol group can be engaged in various coupling reactions. This dual functionality allows for the creation of complex molecular architectures through sequential or one-pot reactions.

One common strategy involves the reaction of the chloromethyl group with various nucleophiles to introduce a wide range of substituents. For instance, reaction with amines, alcohols, and other thiols can lead to the formation of aminomethyl, alkoxymethyl, and thiomethyl derivatives, respectively. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack.

Simultaneously, the thiol group can be S-alkylated, S-acylated, or oxidized to form disulfides or sulfonic acids. A particularly useful transformation is the Hantzsch thiazole synthesis, where the thiol group can react with α-haloketones to form a new thiazole ring, leading to the creation of bis-thiazole systems. These novel scaffolds are of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole motif in biologically active compounds and functional materials.

A representative synthesis of a novel thiazole scaffold is the reaction of this compound with a suitable dielectrophile, leading to the formation of macrocyclic structures containing the thiazole unit. These macrocycles can exhibit unique host-guest properties and have potential applications in sensor technology and catalysis.

Preparation of Bioactive Molecule Precursors

The thiazole ring is a key structural component in a multitude of biologically active compounds, including antibacterial, antifungal, and anticancer agents. nih.gov this compound serves as a valuable precursor for the synthesis of these important molecules.

Intermediates for Heterocyclic Systems Synthesis

The reactivity of this compound allows for its use as an intermediate in the synthesis of more complex heterocyclic systems. The chloromethyl group can be converted into other functional groups, such as an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form fused heterocyclic systems. For example, oxidation of the chloromethyl group to an aldehyde, followed by reaction with a binucleophile like hydrazine (B178648) or hydroxylamine, can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings fused to the thiazole core.

Furthermore, the thiol group can be utilized in the construction of other sulfur-containing heterocycles. For instance, reaction with a suitable dielectrophile can lead to the formation of thiazine (B8601807) or thiazepine rings fused to the original thiazole. These fused systems often exhibit enhanced biological activity compared to the parent thiazole.

| Starting Material | Reagent | Product | Application |

| This compound | 2-amino-4-phenylthiazole | Substituted aminothiazole | Precursor for antimicrobial agents |

| This compound | Ethyl bromoacetate | Thiazole-substituted thioacetate | Intermediate for anti-inflammatory drugs |

| This compound | 1,3-Diketone | Thiazole-substituted pyrimidine | Precursor for kinase inhibitors |

Building Blocks for Complex Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound is a versatile building block for the assembly of complex acyclic and macrocyclic organic molecules. The chloromethyl group can participate in carbon-carbon bond-forming reactions, such as the Wittig or Grignard reactions, after appropriate functional group manipulation. This allows for the introduction of the thiazole moiety into larger molecular frameworks.

The thiol group can be used as a handle for conjugation to other molecules of interest, such as peptides or carbohydrates, through the formation of a stable thioether linkage. This approach is particularly useful in the development of targeted drug delivery systems and probes for chemical biology. The ability to orthogonally functionalize the chloromethyl and thiol groups makes this compound a powerful tool for the modular synthesis of complex molecules with diverse biological functions. nih.gov

Design and Synthesis of Ligands for Catalysis

Thiazole-containing ligands have found widespread application in coordination chemistry and catalysis due to the ability of the nitrogen and sulfur atoms to coordinate with a variety of metal centers. The derivatization of this compound provides a facile route to a diverse range of ligands with tunable steric and electronic properties.

The chloromethyl group can be reacted with various phosphines, amines, or pyridines to introduce additional coordinating sites. For example, reaction with triphenylphosphine (B44618) in the presence of a base yields a phosphonium (B103445) salt, which can be converted to a thiazolyl-functionalized phosphine (B1218219) ligand. Similarly, reaction with bipyridine or phenanthroline derivatives can lead to the formation of multidentate N,S-ligands.

The thiol group itself can act as a coordinating site, or it can be alkylated to introduce other functionalities. The resulting thiazole-based ligands can be complexed with various transition metals, such as palladium, platinum, rhodium, and copper, to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The modular nature of the synthesis allows for the fine-tuning of the ligand structure to optimize the catalytic activity and selectivity for a specific reaction.

| Ligand Type | Synthesis from this compound | Metal Complex | Catalytic Application |

| N,S-Bidentate | Reaction with 2-aminopyridine | Palladium(II) | Suzuki cross-coupling |

| P,S-Bidentate | Reaction with diphenylphosphine | Rhodium(I) | Hydroformylation |

| N,N,S-Tridentate | Reaction with 2,2'-bipyridine | Copper(I) | Atom transfer radical polymerization |

Development of Fluorescent Probes and Imaging Agents (focus on synthesis, not biological application itself)

The development of fluorescent probes for the detection of biologically relevant species is a rapidly growing field. While direct synthesis examples starting from this compound are not abundant in the literature, the reactive nature of this compound makes it a promising candidate for the construction of such probes. The general strategy involves coupling the thiazole moiety, which can act as a recognition element, to a fluorophore.

The chloromethyl group of this compound is an excellent electrophilic handle for reaction with a nucleophilic fluorophore. For instance, a fluorophore containing a phenolic hydroxyl group or an amino group can be readily alkylated by the chloromethylthiazole in the presence of a base. This reaction would covalently link the thiazole unit to the fluorescent backbone.

Alternatively, the thiol group can be employed for conjugation. For example, a fluorophore bearing a maleimide (B117702) group can undergo a Michael addition reaction with the thiol of this compound, resulting in a stable thioether linkage. The choice of fluorophore and the mode of conjugation can be tailored to achieve the desired photophysical properties for the final probe. The synthesis of these probes is focused on the chemical transformations that enable the covalent linkage between the thiazole recognition unit and the fluorescent reporter. nih.govnih.gov

Polymerization Reactions and Material Precursors (focus on chemical process, not material properties)

The bifunctional nature of this compound also lends itself to the synthesis of polymers and material precursors. The ability to undergo polymerization through different mechanisms allows for the creation of a variety of thiazole-containing macromolecules.

One approach to polymerization involves the polycondensation of monomers derived from this compound. For example, the chloromethyl group can be converted to an amino group, and the thiol group to a carboxylic acid. The resulting aminocarboxylic acid monomer can then undergo self-condensation to form a polyamide containing thiazole rings in the polymer backbone.

Another strategy is to utilize the reactivity of both the chloromethyl and thiol groups in a step-growth polymerization. Reaction of this compound with a comonomer containing two nucleophilic groups, such as a diamine or a dithiol, can lead to the formation of a linear polymer. The chloromethyl group would react with one nucleophilic group, and the thiol group with an electrophilic group on the comonomer, or vice versa after suitable functionalization.

Furthermore, the chloromethyl group can be used to initiate cationic polymerization of vinyl monomers, leading to the formation of polymers with thiazole end-groups. These functional polymers can have interesting self-assembly properties and can be used as precursors for more complex materials. The synthesis of these polymers is centered on the chemical reactions that lead to the formation of the macromolecular chains. acs.orgcedarville.edu

| Polymerization Method | Monomer(s) derived from this compound | Resulting Polymer Type |

| Polycondensation | 2-Carboxy-4-aminomethylthiazole | Polyamide |

| Step-growth polymerization | This compound and a diamine | Poly(aminothioether) |

| Cationic polymerization | This compound as initiator | Vinyl polymer with thiazole end-group |

Computational and Theoretical Studies on 4 Chloromethyl Thiazole 2 Thiol

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations, typically employing Density Functional Theory (DFT) methods, would provide a fundamental understanding of the electron distribution within 4-(Chloromethyl)thiazole-2-thiol. Such an analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's reactivity.

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich thiazole (B1198619) ring and the thiol group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the thiazole ring and the chloromethyl group, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Analysis Data for this compound

| Parameter | Expected Value Range (eV) | Significance |

| HOMO Energy | -6.0 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 | Correlates with chemical reactivity and stability |

Note: The values in this table are hypothetical and based on typical results for similar heterocyclic compounds. They serve as an illustration of what a computational study would reveal.

Conformer Analysis and Energy Minimization

This compound can exist in different spatial arrangements, or conformations, due to the rotation around the single bond connecting the chloromethyl group to the thiazole ring. A conformer analysis would involve systematically rotating this bond and calculating the potential energy at each step to identify the most stable conformers.

The results would likely show one or more low-energy conformers, with the stability being influenced by factors such as steric hindrance and intramolecular interactions (e.g., hydrogen bonding). The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.

Reaction Pathway Elucidation through Transition State Modeling

Theoretical modeling can be used to investigate the mechanisms of reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is crucial for understanding the reaction kinetics. physchemres.org

For example, in a nucleophilic substitution reaction where the chlorine atom is replaced, transition state modeling would help to elucidate whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. While not always perfectly matching experimental values, they are invaluable for assigning peaks in the experimental spectrum.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. This analysis helps in identifying the characteristic vibrational modes of the molecule, such as the C=N stretch of the thiazole ring, the C-S stretching modes, and the vibrations of the chloromethyl group.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm-1) |

| 1H (CH2) | 4.5 - 5.0 |

| 13C (CH2) | 40 - 45 |

| 13C (C=N) | 160 - 165 |

| C=N Stretch | 1550 - 1600 |

| C-Cl Stretch | 700 - 750 |

Note: These are representative values and the actual predicted data would depend on the level of theory and basis set used in the calculation.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for structure-reactivity relationships.

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule is generally less reactive.

Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic and electrophilic attack within the molecule.

By analyzing these descriptors, a detailed picture of the chemical behavior of this compound can be constructed, guiding its use in chemical synthesis and materials science.

Analytical Methodologies for Chemical Process Control and Purity Assessment

Chromatographic Separation Techniques for Synthetic Monitoring

Chromatographic methods are indispensable for separating the target compound from starting materials, intermediates, and byproducts, allowing for both qualitative and quantitative analysis throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the synthesis of 4-(chloromethyl)thiazole-2-thiol and for the final purity assessment. Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating thiazole (B1198619) derivatives. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, can be optimized to achieve the desired separation. researchgate.netnih.gov

For instance, a gradient elution method can be developed to separate the non-polar starting materials from the more polar product and any hydrophilic impurities. UV detection is frequently employed, as the thiazole ring exhibits strong UV absorbance. researchgate.netmdpi.com The purity of this compound is determined by calculating the area percentage of the main peak in the chromatogram. tcichemicals.com A well-validated HPLC method can provide precise and accurate quantification of the main component and any specified impurities.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis |

| Purity Specification | >98.0% (area%) tcichemicals.com |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is particularly useful for the analysis of volatile byproducts that may be generated during the synthesis of this compound. These byproducts could include residual solvents or low molecular weight compounds formed through side reactions. The choice of the GC column is critical and depends on the volatility and polarity of the analytes. A capillary column with a non-polar or medium-polarity stationary phase is often suitable.

GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For more definitive identification of unknown byproducts, GC-Mass Spectrometry (GC-MS) is the method of choice, as it provides both retention time and mass spectral data, allowing for structural elucidation. mdpi.comgoogle.com The analysis of the volatile fraction can provide crucial information for optimizing reaction conditions to minimize the formation of undesirable byproducts. mdpi.com

| Technique | Application | Detector |

| GC-FID | Quantification of volatile organic impurities | Flame Ionization Detector |

| GC-MS | Identification of unknown volatile byproducts | Mass Spectrometer |

Spectroscopic Techniques for Structural Elucidation During Synthesis

Spectroscopic techniques are vital for confirming the chemical structure of intermediates and the final product, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its synthetic intermediates. nih.govrsc.orgrsc.org Both ¹H and ¹³C NMR are routinely used.

In the ¹H NMR spectrum of 4-(chloromethyl)thiazole, the protons of the chloromethyl group typically appear as a singlet. The chemical shifts of the thiazole ring protons provide information about the substitution pattern. chemicalbook.comchemicalbook.com For this compound, the presence of the thiol group will influence the chemical shifts of the thiazole ring protons and will also exhibit its own characteristic signal, which can be confirmed by D₂O exchange. youtube.com

¹³C NMR spectroscopy complements the proton data, providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the thiazole ring and the chloromethyl group are diagnostic. nih.govrsc.org

| Nucleus | Key Diagnostic Signals for 4-(Chloromethyl)thiazole Moiety |

| ¹H NMR | Singlet for the CH₂Cl protons |

| Signals for the thiazole ring protons chemicalbook.comchemicalbook.com | |

| ¹³C NMR | Signal for the CH₂Cl carbon |

| Signals for the thiazole ring carbons rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. nih.govrsc.orgrsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for thiazole derivatives, often showing a prominent protonated molecular ion [M+H]⁺. oaji.net The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information. For example, the loss of the chloromethyl group or cleavage of the thiazole ring can result in characteristic fragment ions. uni.lunist.gov

| Technique | Information Obtained |

| ESI-MS | Molecular weight determination ([M+H]⁺) |

| HRMS | Elemental composition confirmation |

| MS/MS | Structural elucidation through fragmentation patterns |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the C-H, C=N, C=C, and C-S stretching vibrations of the thiazole ring. nih.gov The presence of the thiol group (S-H) would be indicated by a weak absorption band in the region of 2550-2600 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is also a key diagnostic peak. researchgate.net

UV-Vis spectroscopy can be used to monitor the formation of the thiazole ring, which is a chromophore. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule and can be used for quantitative analysis in conjunction with HPLC. nist.gov

| Technique | Key Vibrational/Electronic Transitions |

| IR Spectroscopy | C-H, C=N, C=C, C-S stretching (thiazole ring) nih.gov |

| S-H stretching (thiol group) | |

| C-Cl stretching (chloromethyl group) researchgate.net | |

| UV-Vis Spectroscopy | π → π* transitions of the thiazole ring nist.gov |

Advanced Analytical Techniques for Trace Impurity Profiling

The identification and quantification of trace impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical aspects of pharmaceutical development and manufacturing. Regulatory bodies mandate stringent control over impurities, some of which may be genotoxic or otherwise harmful. Consequently, highly sensitive and specific analytical methods are required. For this compound, a combination of chromatographic and spectrometric techniques provides the necessary analytical power for comprehensive impurity profiling.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (UPLC-MS/MS), stands out as a powerful tool for this purpose. nih.govamericanpharmaceuticalreview.com The high resolution and sensitivity of UPLC-MS/MS allow for the detection and quantification of impurities at very low levels. oaji.net An approach analogous to the one developed for the quantification of 2-isopropyl-4-(chloromethyl)thiazole in ritonavir (B1064) could be adapted for this compound. oaji.net This would involve developing a specific method that utilizes a high-resolution column, such as a high-strength silica (B1680970) (HSS) T3 column, with a gradient elution program. oaji.net The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity for targeted impurity analysis. oaji.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for volatile impurities that may be present. tsijournals.com Given the potential for thermal lability of thiol compounds, careful optimization of the GC inlet and transfer line temperatures is crucial to prevent degradation of the analyte and impurities. chromforum.org For non-volatile or thermally sensitive impurities, LC-MS remains the method of choice. The use of high-resolution mass spectrometry (HRMS) can further aid in the structural elucidation of unknown impurities by providing accurate mass measurements, which in turn allows for the determination of elemental compositions. americanpharmaceuticalreview.com

A systematic approach to impurity profiling would involve:

Method Development and Validation: Developing a stability-indicating analytical method capable of separating the main component from all potential process-related impurities and degradation products.

Forced Degradation Studies: Subjecting the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Impurity Identification and Structural Elucidation: Using techniques like LC-MS/MS, HRMS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize the structure of the detected impurities.

Quantification: Using the validated analytical method to quantify the levels of identified and unidentified impurities in the bulk material.

The data generated from these advanced analytical techniques are crucial for establishing a comprehensive impurity profile, which is essential for process optimization, quality control, and regulatory compliance.

| Analytical Technique | Application in Impurity Profiling | Key Advantages | Considerations |

| UPLC-MS/MS | Quantification of known and unknown trace impurities. | High sensitivity, high resolution, high throughput, suitable for non-volatile and thermally labile compounds. oaji.net | Matrix effects can influence ionization efficiency. |

| GC-MS | Analysis of volatile and semi-volatile impurities. | Excellent separation efficiency for volatile compounds, provides structural information through mass spectra. tsijournals.com | Potential for thermal degradation of labile compounds like thiols. chromforum.org |

| LC-HRMS | Structural elucidation of unknown impurities. | Provides accurate mass measurements for elemental composition determination. americanpharmaceuticalreview.com | Higher instrumentation cost compared to standard MS. |

| NMR Spectroscopy | Unambiguous structure determination of isolated impurities. | Provides detailed structural information. | Requires isolation of impurities and larger sample amounts. |

Chiral Resolution Methods for Enantioselective Synthesis (if applicable)

The concept of chirality is of utmost importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The compound this compound, in its ground state, is not intrinsically chiral as it does not possess a stereogenic center.

However, chirality can be introduced into molecules containing a thiazole ring through various synthetic strategies, leading to the formation of chiral thiazole derivatives. researchgate.netrsc.orgthieme-connect.com For instance, the synthesis of axially chiral biaryls containing a thiazole moiety has been reported. researchgate.net In such cases, where a chiral derivative of this compound might be synthesized, methods for chiral resolution and the analysis of enantiomeric purity would become necessary.

Should a synthetic route yield a chiral derivative of this compound, several analytical techniques can be employed for chiral resolution and the determination of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most widely used technique for the separation of enantiomers. CSPs are designed to interact differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical and often requires empirical screening of various columns and conditions.

Gas Chromatography (GC) with Chiral Stationary Phases can also be used for the separation of volatile chiral compounds. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase.

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases has emerged as a powerful alternative to HPLC for chiral separations. SFC often provides faster separations and uses more environmentally friendly mobile phases (typically supercritical CO2 with a co-solvent).

The development of an enantioselective analytical method would be a critical step in the development of a chiral drug substance derived from this compound. The method would need to be validated to ensure its accuracy, precision, and robustness in determining the enantiomeric purity of the target compound.

| Chiral Resolution Technique | Principle | Applicability |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Broadly applicable to a wide range of chiral compounds. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Suitable for volatile and thermally stable chiral compounds. |

| Chiral SFC | Separation using a chiral stationary phase and a supercritical fluid mobile phase. | Often faster and more environmentally friendly than HPLC. |

Future Research Directions and Emerging Applications in Chemical Synthesis

Exploration of Novel Reactivity Patterns

The established reactivity of 4-(chloromethyl)thiazole-2-thiol and its close analogs primarily revolves around nucleophilic substitution at the chloromethyl position. asianpubs.org However, the full scope of its chemical behavior remains largely unexplored, presenting significant opportunities for future research.

Future investigations could focus on uncovering novel reactivity patterns beyond simple substitutions. For instance, the thiazole (B1198619) ring itself, while aromatic, can participate in various transformations. wikipedia.org Research into C-H functionalization of the thiazole ring of this compound could open up new avenues for creating highly decorated thiazole derivatives. rsc.org Palladium-catalyzed direct arylation at the C5 position, a reaction demonstrated on other thiazole systems, could be a promising strategy. wjrr.org

Furthermore, the interplay between the chloromethyl group and the thiazole-2-thiol moiety could lead to unique intramolecular cyclization reactions, yielding novel fused heterocyclic systems. The potential for cycloaddition reactions, although typically requiring high temperatures for thiazoles, could be explored under milder conditions, potentially facilitated by the electronic influence of the substituents. wikipedia.org The development of such novel transformations would significantly expand the synthetic utility of this versatile building block.

Table 1: Potential Novel Reactions for this compound

| Reaction Type | Potential Reagents and Conditions | Expected Outcome |

| C-H Arylation | Aryl halides, Pd catalyst, base | 5-Aryl-4-(chloromethyl)thiazole-2-thiol derivatives |

| Intramolecular Cyclization | Base | Fused thiazolo-thiopyran or related systems |

| Cycloaddition | Dienes or alkynes, heat or catalyst | Novel polycyclic heterocyclic systems |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms, which offer advantages in terms of safety, scalability, and reproducibility. nih.govresearchgate.net While the synthesis of 4-(chloromethyl)thiazole hydrochloride has been considered for industrial-scale continuous flow processes to ensure consistent quality and safety, the specific integration of this compound into such systems for derivatization is a key area for future development.

An automated flow system could be designed for the high-throughput synthesis of libraries based on the this compound scaffold. nih.gov Such a platform would enable the rapid and efficient reaction of the chloromethyl group with a diverse range of nucleophiles, followed by subsequent functionalization of the thiol group in a sequential, uninterrupted process. This approach would be invaluable for accelerating the drug discovery process by quickly generating a multitude of analogs for structure-activity relationship (SAR) studies. wjrr.orgnih.gov The in-situ generation of reactive intermediates and the precise control over reaction parameters offered by flow chemistry could also unlock new, previously inaccessible chemical space for this scaffold. nih.gov

Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. nih.govresearchgate.netbepls.com The current synthetic routes to thiazole derivatives often rely on traditional methods that may involve hazardous reagents and generate significant waste. nih.govresearchgate.net Future research should focus on establishing greener synthetic pathways to this compound and its derivatives.

This could involve the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic, atom-economical reactions. bepls.commdpi.com Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are other promising green techniques that could be applied to accelerate reaction times and improve energy efficiency. nih.govbepls.comnih.gov The exploration of biocatalysis, using enzymes to perform specific transformations, could also lead to highly selective and sustainable synthetic routes. mdpi.com For instance, the development of a one-pot, multi-component reaction (MCR) for the synthesis of functionalized thiazole-2-thiols under green conditions would represent a significant advancement. bepls.com

Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches for Thiazole Derivatives

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Solvents | Often chlorinated or other volatile organic compounds (VOCs) | Water, ethanol (B145695), ionic liquids, supercritical fluids |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts, organocatalysts |

| Energy | Conventional heating | Microwave irradiation, ultrasonic energy |

| Waste | Significant by-product formation | High atom economy, minimal waste |

Application in Drug Discovery Lead Optimization (focus on synthetic chemistry role)

The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of clinically used drugs. wjrr.orgnih.govnih.gov The dual reactivity of this compound makes it an exceptionally valuable tool for lead optimization in drug discovery programs. asianpubs.org

The synthetic chemist can leverage the orthogonal reactivity of the chloromethyl and thiol groups to systematically modify a lead compound containing this scaffold. The chloromethyl group provides a handle for introducing a wide variety of substituents through nucleophilic substitution, allowing for the exploration of different side chains to enhance potency or modulate physicochemical properties. asianpubs.org Simultaneously, the thiol group can be alkylated, acylated, or oxidized to introduce further diversity and fine-tune the biological activity of the molecule. nih.gov This ability to rapidly generate a focused library of analogs is crucial for establishing robust SAR and optimizing a lead candidate's profile. nih.gov The thiazole ring itself can also be a site for modification, further expanding the accessible chemical space. nih.gov

Role in Supramolecular Chemistry and Self-Assembly (if applicable)

The structural features of this compound suggest a potential, though currently underexplored, role in supramolecular chemistry and the construction of self-assembling systems. The thiazole ring, with its nitrogen and sulfur heteroatoms, and the thiol group are all capable of acting as ligands for metal coordination. nih.gov

A derivative, 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole, has been shown to form octahedral complexes with various transition metals, coordinating through the hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen. nih.gov This indicates the potential of the 4-(chloromethyl)thiazole core to participate in the formation of metal-organic frameworks (MOFs) or coordination polymers. The thiol group in this compound adds another potential coordination site, which could lead to the formation of unique supramolecular architectures with interesting catalytic or material properties.

Furthermore, the thiol group is capable of forming strong hydrogen bonds, which could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures such as sheets, ribbons, or helical arrays. The combination of metal coordination and hydrogen bonding capabilities in a single, relatively simple molecule makes this compound an intriguing candidate for future research in the field of crystal engineering and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.